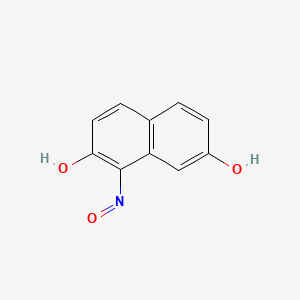

1-Nitrosonaphthalene-2,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

1-nitrosonaphthalene-2,7-diol |

InChI |

InChI=1S/C10H7NO3/c12-7-3-1-6-2-4-9(13)10(11-14)8(6)5-7/h1-5,12-13H |

InChI Key |

FBSPVPGRNVGTBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2N=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nitrosonaphthalene 2,7 Diol

The primary and most documented method for the synthesis of 1-Nitrosonaphthalene-2,7-diol involves the direct nitrosation of 2,7-dihydroxynaphthalene (B41206). This reaction is a type of electrophilic aromatic substitution, where a nitroso group (-NO) is introduced onto the aromatic ring of the naphthalene (B1677914) derivative.

The synthesis is typically carried out by reacting 2,7-dihydroxynaphthalene with sodium nitrite (B80452) (NaNO₂) in an aqueous solution. quora.comresearchgate.netnih.gov The reaction is facilitated by the presence of a strong acid, such as sulfuric acid (H₂SO₄), and is performed under controlled temperature conditions. quora.comresearchgate.netnih.gov

A general procedure involves dissolving 2,7-dihydroxynaphthalene and sodium nitrite in an aqueous solution of sodium hydroxide (B78521). quora.com The solution is then cooled, and a chilled mixture of concentrated sulfuric acid and water is added dropwise, maintaining a low temperature (typically around 0°C). quora.comresearchgate.netnih.gov The this compound product precipitates from the reaction mixture and can be isolated by filtration. researchgate.netnih.gov High yields, often exceeding 90%, have been reported for this synthetic route. quora.comresearchgate.netnih.gov

The following table summarizes the reactants and conditions for a typical synthesis of this compound:

| Reactant/Condition | Role/Specification |

| 2,7-Dihydroxynaphthalene | Starting material |

| Sodium Nitrite (NaNO₂) | Source of the nitroso group |

| Sodium Hydroxide (NaOH) | Base, to dissolve the starting material |

| Sulfuric Acid (H₂SO₄) | Acid catalyst |

| Water (H₂O) | Solvent |

| Temperature | 0-60°C |

| Product | This compound |

| Yield | ~93-95% |

Mechanistic Studies of 1 Nitrosonaphthalene 2,7 Diol Formation

The formation of 1-Nitrosonaphthalene-2,7-diol proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the attack of this electrophile on the electron-rich naphthalene (B1677914) ring, and subsequent re-aromatization of the ring.

The reaction is initiated by the in-situ generation of the electrophile, the nitrosonium ion (NO⁺). In the acidic medium provided by sulfuric acid, sodium nitrite (B80452) is protonated to form nitrous acid (HNO₂). quora.com Further protonation of nitrous acid by the strong sulfuric acid leads to the formation of a protonated nitrous acid species, which then loses a molecule of water to generate the highly electrophilic nitrosonium ion. quora.com

The 2,7-dihydroxynaphthalene (B41206) molecule is highly activated towards electrophilic attack due to the presence of two electron-donating hydroxyl (-OH) groups. These groups increase the electron density of the naphthalene ring, particularly at the ortho and para positions relative to each hydroxyl group. In the case of 2,7-dihydroxynaphthalene, the positions most activated for electrophilic substitution are C1, C3, C6, and C8. The formation of this compound indicates that the electrophilic attack occurs at the C1 position.

The nitrosonium ion is then attacked by the electron-rich naphthalene ring of 2,7-dihydroxynaphthalene. This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Chemical Reactivity and Derivatization of 1 Nitrosonaphthalene 2,7 Diol

Role as a Synthetic Intermediate in Heterocyclic Chemistry

1-Nitrosonaphthalene-2,7-diol serves as a crucial building block in the synthesis of various heterocyclic compounds. slideshare.net Its primary and most well-documented role is in the preparation of spirooxazines, a class of compounds known for their photochromic properties. google.comscielo.br The synthesis of this intermediate typically begins with the nitrosation of 2,7-Dihydroxynaphthalene (B41206). redalyc.orgtandfonline.com In this process, 2,7-Dihydroxynaphthalene is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a base like sodium hydroxide (B78521) (NaOH) and an acid such as sulfuric acid (H₂SO₄) or acetic acid. google.comtandfonline.com This reaction introduces the nitroso group at the 1-position of the naphthalene (B1677914) ring, yielding this compound as a dark brown powder in high yield. redalyc.orgtandfonline.com

Condensation Reactions with Nitrogen-Containing Compounds

The presence of the nitroso group and the hydroxyl group at the 2-position on the naphthalene ring allows this compound to undergo condensation reactions with specific nitrogen-containing compounds, leading to the formation of the oxazine (B8389632) ring, a key component of spirooxazines. redalyc.orgtandfonline.com

The condensation of this compound is a critical step in the synthesis of spirooxazine precursors. This reaction typically involves refluxing the diol with a suitable methylene-containing heterocyclic compound in a solvent like absolute ethanol (B145695). google.comtandfonline.com

A key reaction in the synthesis of photochromic materials is the condensation of this compound with 1,3,3-Trimethyl-2-methyleneindoline (B94422). redalyc.orgtandfonline.com This reaction proceeds by adding a solution of 1,3,3-Trimethyl-2-methyleneindoline in absolute ethanol dropwise to a refluxing suspension of this compound in the same solvent. google.comtandfonline.com The reaction mixture is typically refluxed for several hours under a nitrogen atmosphere. google.com This condensation leads to the formation of a spirooxazine-hydroxyl compound, specifically 1,3,3-trimethylspiro[indoline-2,3′-naphtho[2,1-b] google.comevitachem.comoxazin]-9′-ol. tandfonline.com This product can then be purified by column chromatography. tandfonline.com

Formation of Spirooxazine Precursors

Further Transformations to Functional Monomers

The spirooxazine-hydroxyl precursor, derived from this compound, can be further functionalized to introduce polymerizable groups. This allows for the incorporation of the photochromic spirooxazine unit into polymer chains, creating advanced functional materials.

To create a polymerizable photochromic monomer, the spirooxazine-hydroxyl intermediate is reacted with methacryloyl chloride. redalyc.orgtandfonline.com This esterification reaction targets the hydroxyl group on the spirooxazine molecule. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at a low temperature (e.g., 0 °C) in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid byproduct. scielo.brtandfonline.com The reaction mixture is stirred for an extended period, often 24 hours, at room temperature to ensure complete conversion. scielo.brtandfonline.com The resulting product, Methacrylate-Spirooxazine (MSp), is a functional monomer that can be used in polymerization reactions, such as atom transfer radical polymerization (ATRP), to synthesize photoswitchable copolymers. redalyc.orgtandfonline.com The successful synthesis of MSp is confirmed by the appearance of a characteristic C=O stretching vibration in the FTIR spectrum and the disappearance of the broad OH peak from the spirooxazine-hydroxyl precursor. scielo.br

Other Reactive Pathways and Functional Group Interconversions

While the primary documented use of this compound is in the synthesis of spirooxazines, its structure suggests potential for other chemical transformations involving its distinct functional groups.

The hydroxyl groups of this compound can potentially undergo oxidation to form carbonyl-containing functional groups. evitachem.com For a related compound, 5-Nitronaphthalene-2,3-diol, the hydroxyl groups are known to be reactive sites for oxidation, leading to the formation of quinones or carboxylic acids.

The nitroso group can be reduced. In nitroaromatic compounds, the nitro group can be reduced to an amino group (-NH₂). This transformation is a critical metabolic pathway for many nitro-containing xenobiotics and is often catalyzed by nitroreductases. nih.gov For instance, 1-nitronaphthalene (B515781) can be hydrogenated to naphthalen-1-amine. acs.org It is plausible that the nitroso group in this compound could undergo similar reductions to form 1-Aminonaphthalene-2,7-diol.

Furthermore, the hydroxyl groups can participate in nucleophilic substitution reactions . General functional group interconversions for alcohols include conversion to halides or sulfonates, which are good leaving groups for subsequent substitution reactions. vanderbilt.edu

The reactivity of this compound is also influenced by the electronic nature of its substituents. The nitroso group is electron-withdrawing, which can affect the reactivity of the naphthalene ring in electrophilic substitution reactions.

Interactive Data Tables

Table 1: Key Reactions of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| 2,7-Dihydroxynaphthalene | NaNO₂, NaOH, H₂SO₄ | This compound | Nitrosation |

| This compound | 1,3,3-Trimethyl-2-methyleneindoline | Spirooxazine-hydroxyl | Condensation |

| Spirooxazine-hydroxyl | Methacryloyl chloride, Triethylamine | Methacrylate-Spirooxazine (MSp) | Esterification |

Table 2: Spectroscopic Data for Key Compounds

| Compound | Analytical Technique | Key Signal(s) | Reference |

| This compound | FT-IR (cm⁻¹) | 3143 (O–H), 1301 (N=O) | redalyc.orgtandfonline.com |

| Spirooxazine-hydroxyl | FT-IR (cm⁻¹) | ~3300 (broad, OH), 1630 (N=C) | scielo.brredalyc.org |

| Spirooxazine-hydroxyl | ¹H NMR (ppm) | 7.65 (imine linkage) | redalyc.org |

| Methacrylate-Spirooxazine (MSp) | FT-IR (cm⁻¹) | 1750 (C=O), disappearance of OH peak | scielo.br |

| Methacrylate-Spirooxazine (MSp) | ¹H NMR (ppm) | 8.4 (imine linkage), 6.30 & 5.70 (methylene of methacrylate) | redalyc.orgtandfonline.com |

Spectroscopic and Structural Characterization of 1 Nitrosonaphthalene 2,7 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise structure of a compound can be determined.

The ¹H NMR spectrum of 1-nitrosonaphthalene-2,7-diol was recorded in methanol-d₄. The analysis reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core. The spectrum displays five main signals: four doublets and one singlet, accounting for all the aromatic protons in the structure. scielo.br The specific chemical shifts (δ) and multiplicities are detailed in the table below. scielo.br

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.59 | Doublet (d) | 1H | Aromatic-H |

| 7.56 | Doublet (d) | 1H | Aromatic-H |

| 7.42 | Doublet (d) | 1H | Aromatic-H |

| 6.80 | Doublet (d) | 1H | Aromatic-H |

| 6.18 | Singlet (s) | 2H | Aromatic-H |

| Data acquired in Methanol-d₄ at 500 MHz. scielo.br |

Detailed experimental data for the ¹³C NMR analysis of this compound is not available in the referenced literature.

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. A significant absorption band is observed at 3143 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. scielo.br Another prominent peak appears at 1301 cm⁻¹, corresponding to the N=O stretching vibration of the nitroso group. scielo.br These findings confirm the presence of both the diol and nitroso functionalities on the naphthalene scaffold.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3143 | O-H (Hydroxyl) | Stretching |

| 1301 | N=O (Nitroso) | Stretching |

| Data from solid state sample. scielo.br |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and is used to study conjugated systems.

Specific UV-Vis absorption data, such as the maximum absorption wavelength (λmax), for this compound is not detailed in the provided search results. While its derivatives and subsequent polymers have been analyzed using UV-Vis spectroscopy, the spectrum of the parent compound is not explicitly reported. scielo.brtandfonline.comscielo.br

| Wavelength (λmax) | Solvent |

| Data Not Available | - |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method is crucial for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula. Unlike standard mass spectrometry, which provides nominal mass, HRMS measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the theoretical molecular weight is calculated based on its chemical formula, C₁₀H₇NO₃. nih.gov The exact mass determined by HRMS would serve to confirm this specific elemental composition, distinguishing it from any potential isobaric impurities. The molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed at a mass-to-charge ratio corresponding to its exact mass, providing definitive evidence of the compound's identity. While specific experimental HRMS data for this compound is not detailed in the available literature, the technique is standard for the characterization of nitroaromatic compounds. inchem.org

| Compound Name | Molecular Formula | Theoretical Molecular Weight ( g/mol ) |

| This compound | C₁₀H₇NO₃ | 189.17 nih.gov |

X-ray Crystallography Studies (for related structures)

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography studies on structurally similar compounds, such as other nitrosonaphthols and naphthalene derivatives, provide significant insights into the likely solid-state conformation, intermolecular interactions, and tautomeric forms.

Research on the classic isomers 1,2- and 2,1-nitrosonaphthols has revealed that these compounds exist in their more stable quinone-oxime tautomeric form in the solid state, rather than as true nitroso compounds. researchgate.net This is a critical consideration for this compound, suggesting it may also adopt a quinone-oxime structure in its crystalline form.

Key findings from related structures include:

Tautomerism: In the solid state, nitrosonaphthols favor the quinone-oxime form. researchgate.net For metal complexes involving o-nitrosonaphthols, single-crystal X-ray diffraction has confirmed that coordination occurs through the nitrogen atom of the oxime group. encyclopedia.pub

Hydrogen Bonding: The crystal structure of 1,2-nitrosonaphthol shows a strong intramolecular hydrogen bond. researchgate.net In contrast, the 2,1-isomer forms a dimer through two intermolecular hydrogen bonds. researchgate.net Cocrystals formed with the parent structure, 2,7-dihydroxynaphthalene (B41206), also exhibit extensive hydrogen bonding networks, such as O—H⋯N and O—H⋯O=C interactions, which dictate the supramolecular architecture. researchgate.net

Molecular Packing: In the crystal structure of a related derivative, 2,7-diethoxy-1-(4-nitrobenzoyl)naphthalene, the aroyl group is positioned non-coplanarly to the naphthalene ring. semanticscholar.org The crystal packing is influenced by non-classical hydrogen bonds, leading to the formation of sheet-like aggregations. semanticscholar.org Studies on other nitro-substituted naphthalenes show that the nitro group can influence crystal packing by disrupting planar hydrogen-bonding networks.

These studies collectively suggest that the solid-state structure of this compound would likely be that of a quinone-oxime tautomer, with its crystal packing and supramolecular assembly governed by a network of strong hydrogen bonds involving the hydroxyl and oxime groups.

| Compound/Derivative | Crystal System/Space Group | Key Structural Features | Reference |

| 1,2-Nitrosonaphthol | Not specified | Exists as a syn-diastereomer with a strong intramolecular H-bond. researchgate.net | researchgate.net |

| 2,1-Nitrosonaphthol | Not specified | Exists as an anti-diastereomer forming a dimer via intermolecular H-bonds. researchgate.net | researchgate.net |

| 2,7-Dihydroxynaphthalene–Isoniazid Cocrystal | Triclinic, P-1 | Molecules connected by O—H⋯N(pyridine) and O—H⋯N(hydrazide) hydrogen bonds. researchgate.net | researchgate.net |

| 2,7-Dihydroxynaphthalene–Piracetam Cocrystal | Orthorhombic, Pca2₁ | Molecules connected by O—H⋯O=C hydrogen bonds. researchgate.net | researchgate.net |

| 2,7-Diethoxy-1-(4-nitrobenzoyl)naphthalene | Not specified | Non-coplanar arrangement of the 4-nitrobenzoyl group and the naphthalene ring; sheet-like aggregation via C-H...O bonds. semanticscholar.org | semanticscholar.org |

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to modern computational chemistry, providing a framework for calculating the electronic structure and properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For aromatic compounds like naphthalene (B1677914) derivatives, DFT calculations can elucidate key aspects of their electronic character.

DFT studies on related diaminonaphthalene molecules, for instance, have been used to perform geometry optimization and calculate electronic properties using the B3LYP functional. researchgate.net Such calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is crucial; in many naphthalene derivatives, the HOMO and LUMO orbitals are delocalized across the C-C backbone of the naphthalene ring. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity. researchgate.net For the parent naphthalene molecule, the calculated HOMO-LUMO gap is approximately 4.821 eV, which aligns well with the experimental value of 4.45 eV. researchgate.net The introduction of functional groups, such as nitroso and hydroxyl groups in 1-Nitrosonaphthalene-2,7-diol, would be expected to significantly alter the energies of these frontier orbitals and, consequently, the electronic properties of the molecule.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Naphthalene | -6.520 | -1.699 | 4.821 | researchgate.net |

| N-(4-nitrophenyl)acrylamide | -8.359 | -1.866 | 6.492 | researchgate.net |

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule. researchgate.net These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. Key global reactivity descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is the negative of electronegativity (χ). researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These parameters are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

The presence of the electron-withdrawing nitroso group and electron-donating hydroxyl groups on the naphthalene scaffold of this compound would create a complex electronic landscape, making the analysis of these descriptors particularly valuable for predicting its reactivity in various chemical environments.

Molecular Dynamics Simulations (for related systems)

While quantum mechanical studies often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to study conformational changes, molecular interactions, and other time-dependent phenomena. umd.edu

For nitroaromatic systems like nitronaphthalene derivatives, MD simulations have been instrumental in understanding their excited-state dynamics. nih.govresearchgate.net For example, nonadiabatic dynamics simulations have been used to challenge previous assumptions about the timescale of intersystem crossing (the transition between electronic states of different spin multiplicity) in these molecules. nih.govresearchgate.net Studies on nitronaphthalene derivatives have shown that what was once thought to be a sub-picosecond intersystem crossing event is more likely an internal conversion within the singlet manifolds, with the actual intersystem crossing to the triplet state occurring on a longer timescale of approximately 1 picosecond. nih.govresearchgate.net These simulations can reveal the specific pathways of such transitions, which are influenced by electronic factors and the torsion of the nitro group. nih.govresearchgate.net Such detailed mechanistic understanding is crucial for applications in photochemistry and materials science. acs.org

Theoretical Exploration of Intermolecular Interactions (e.g., Halogen Bonding in Derivatives)

Intermolecular interactions govern how molecules recognize and bind to one another, which is fundamental to supramolecular chemistry, crystal engineering, and biology. A particularly interesting noncovalent interaction is the halogen bond. nih.gov

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (X) in a molecule (R-X) and a nucleophilic region on another molecule. nih.gov This electrophilic region, often called a "σ-hole," arises from the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov Halogen bonds share similarities with hydrogen bonds but possess unique characteristics:

Directionality: They are highly directional, with the R-X···Y angle typically being close to 180°. nih.gov

Tunability: The strength of the interaction increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing power of the R group. nih.gov

Hydrophobicity: Halogen bonds are generally hydrophobic in nature. nih.gov

Theoretical studies, often employing methods like Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA), can dissect the nature of these interactions. nih.gov Such analyses reveal that the interaction energy is a combination of electrostatic and exchange-correlation contributions. nih.gov For hypothetical halogenated derivatives of this compound, halogen bonding could play a crucial role in determining their solid-state packing and their ability to bind to biological targets or other molecules. The interplay between halogen bonds and other interactions, such as hydrogen bonds from the diol groups, could lead to complex and highly specific supramolecular assemblies. ijres.orgmdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT and its time-dependent extension (TD-DFT) can be used to calculate a variety of spectroscopic properties, including vibrational (IR and Raman) and NMR spectra. mdpi.com

For example, studies on 2-nitroimidazole-based radiopharmaceuticals have demonstrated the power of this approach. By performing DFT calculations, researchers can predict vibrational frequencies, NMR shielding tensors, and spin-spin coupling constants. mdpi.com These calculated values can then be correlated with experimental data, aiding in the assignment of spectral peaks and providing a deeper understanding of the molecule's structure. The calculations can also predict how spectra might change when the molecule is moved from the gas phase to a solvent, or as a result of conformational changes. mdpi.com Such computational spectroscopy would be highly applicable to this compound, allowing for the prediction of its IR, Raman, and NMR spectra and helping to elucidate its structure and the electronic influence of its functional groups.

Coordination Chemistry and Ligand Design Involving Nitrosonaphthalene 2,7 Diol Frameworks

Exploration of 1-Nitrosonaphthalene-2,7-diol as a Ligand (e.g., via Nitroso-Naphthol Analogues)

This compound, like other ortho-nitrosonaphthols, is expected to act as a versatile bidentate ligand. Its coordination behavior is primarily dictated by the nitroso and hydroxyl functional groups. A key feature of these ligands is their existence in tautomeric equilibrium between a nitrosophenol form and a more favored quinone-monoxime structure. encyclopedia.pub This equilibrium is a critical aspect of their electronic structure and coordinating ability.

Upon deprotonation of the hydroxyl group, the resulting anion coordinates to a metal ion through both the oxygen atom of the phenolate/oxime and the nitrogen atom of the nitroso group. researchgate.net This chelation forms a stable six-membered ring, a characteristic that contributes to the high stability of the resulting metal complexes. saudijournals.com The presence of a second hydroxyl group at the 7-position in this compound, compared to 1-nitroso-2-naphthol (B91326), could potentially influence its solubility, electronic properties, and even allow for further coordination or the formation of polynuclear complexes under specific conditions. The deprotonated ligand typically acts as a bidentate chelating agent. researchgate.net

Synthesis of Metal Complexes Featuring Nitrosonaphthalene-2,7-diol-derived Ligands

The synthesis of metal complexes with nitrosonaphthol-type ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, mixed ligand complexes of metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized using 1-nitroso-2-naphthol and an amino acid. researchgate.net Similarly, complexes with lanthanide ions such as La(III) and Ce(III) have been prepared. orientjchem.org

A typical procedure involves dissolving the nitrosonaphthol ligand in a solvent like ethanol (B145695) or methanol. researchgate.netnih.gov A solution of the corresponding metal salt (e.g., chloride or acetate) is then added, often in an equimolar ratio or a 2:1 ligand-to-metal ratio. saudijournals.comnih.gov The reaction mixture may be stirred at room temperature or refluxed for several hours to ensure completion. saudijournals.comnih.gov The pH is sometimes adjusted to facilitate deprotonation and complex formation. saudijournals.com The resulting solid metal complex can then be isolated by filtration, washed with the solvent, and dried under vacuum. nih.gov

For example, a general procedure for synthesizing a copper(II) complex involves stirring equimolar mixtures of the ligand, copper(II) chloride, and a base like sodium acetate (B1210297) in deionized water at room temperature for several hours. nih.gov

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in metal complexes derived from nitrosonaphthol ligands.

Infrared (IR) Spectroscopy : FT-IR spectroscopy provides crucial evidence for coordination. The coordination of the ligand to the metal ion is confirmed by shifts in the vibrational frequencies of key functional groups. For example, the disappearance of the phenolic O-H stretching band and shifts in the N=O and C-O stretching vibrations upon complexation indicate the involvement of these groups in bonding to the metal center. researchgate.netekb.eg

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes provide information about their geometry and electronic transitions. The free ligands typically exhibit strong absorption bands due to π → π∗ and n → π∗ transitions. nih.gov Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) appear. orientjchem.orgnih.gov These spectra help in inferring the coordination geometry, with octahedral and square-planar being common. researchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. saudijournals.comuni-muenchen.de Changes in the chemical shifts of the aromatic protons and carbons upon complexation can provide insights into the coordination environment. uni-muenchen.de

X-ray Diffraction (XRD) : Single-crystal X-ray diffraction provides definitive structural information, confirming the coordination mode of the ligand and the precise geometry of the metal center. uni-muenchen.de Studies on analogues have confirmed that coordination occurs through the nitrogen of the nitroso group and the oxygen of the hydroxyl group. encyclopedia.pubuni-muenchen.de Powder XRD can be used to assess the crystallinity of the synthesized complexes. ekb.eg

Magnetic Susceptibility and Molar Conductance : Magnetic susceptibility measurements help determine the geometry and spin state of the metal ion in the complex. researchgate.netekb.eg Molar conductance measurements in solvents like DMSO or DMF are used to determine whether the complexes are electrolytic or non-electrolytic in nature. orientjchem.orgekb.eg

Table 1: Spectroscopic Data for a Representative Rhenium Complex with 1-Nitroso-2-naphthol Ligand

| Feature | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Complex multiplets observed in the aromatic region (δ = 7.04–9.26 ppm). uni-muenchen.de | Confirms the presence of the aromatic naphthol framework. |

| IR Spectroscopy | N-O distance of 1.246 Å (from X-ray data). uni-muenchen.de | Within the typical range for N-bonded nitroso groups in metal complexes. uni-muenchen.de |

| UV-Vis | Absorption bands related to π → π∗ and n → π∗ transitions. nih.gov | Characteristic of the aromatic and nitroso functionalities. |

| Structure (X-ray) | Distorted octahedral coordination of the Re(I) center with a planar N,O chelating ligand. uni-muenchen.de | Confirms bidentate coordination through nitrogen and oxygen. |

This table is generated based on data for a 1-nitroso-2-naphthol complex as an analogue.

Reactivity and Stability of Coordination Compounds

Coordination compounds featuring nitrosonaphthol-derived ligands are generally characterized by high stability, which is attributed to the formation of the stable six-membered chelate ring with the metal ion. saudijournals.com The reactivity of these complexes can be centered on either the metal ion or the ligand itself.

The nitroso group, being isoelectronic with dioxygen, is redox-active. uni-muenchen.de It can undergo reduction to an imine function in an intermolecular redox process, as observed in some rhenium carbonyl complexes where CO is oxidized to CO₂. uni-muenchen.de The stability and reactivity are also influenced by the nature of the metal ion and the co-ligands present in the coordination sphere. uni-muenchen.de Thermal analysis (TGA/DTA) can be used to study the thermal stability of these complexes, revealing decomposition patterns that often involve the loss of coordinated water molecules followed by the decomposition of the organic ligands, ultimately forming a stable metal oxide as the final residue. orientjchem.orgekb.eg

Applications of Coordination Complexes (e.g., Catalysis, Sensing, Corrosion Inhibition)

The unique electronic properties and stability of metal complexes with nitrosonaphthol-type ligands make them suitable for a variety of applications.

Catalysis : Supported metal catalysts are crucial for the sustainable manufacture of fine chemicals. mdpi.com Palladium complexes, for instance, are used in methoxycarbonylation reactions. mdpi.com While not specifically demonstrated for this compound, its complexes with catalytically active metals like palladium, copper, or nickel could potentially be explored for various organic transformations, such as hydrogenation, oxidation, or cross-coupling reactions. mdpi.com

Sensing : The interaction of ligands with metal ions can lead to changes in their photophysical properties, such as fluorescence. researchgate.net This phenomenon is the basis for fluorescent chemosensors. Ligands containing the naphthalimide group, for example, have been developed as fluorescent sensors for metal cations. researchgate.net The nitrosonaphthol framework, upon complexation, often results in colored compounds, a property historically used in the qualitative and quantitative analysis of metal ions like cobalt and nickel. researchgate.net This suggests that this compound-derived ligands could be developed into sensitive and selective colorimetric or fluorescent sensors for specific metal ions.

Corrosion Inhibition : Organic compounds containing N and O heteroatoms, particularly those that can form stable complexes with metal ions, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface and forming a protective film. The ability of this compound to chelate metal ions suggests it could be a candidate for corrosion inhibition studies, protecting metal surfaces from corrosive environments.

Biological Activity : Metal complexes often exhibit enhanced biological activity compared to the free ligands. saudijournals.com Complexes derived from polycyclic aromatic compounds have been shown to possess significant anticancer and antioxidant activities. nih.gov Given that indole-containing metal complexes are widely studied for medicinal applications, the naphthalene (B1677914) framework of this ligand also holds potential for the development of new therapeutic agents. nih.gov

Advanced Materials Science Applications Derived from 1 Nitrosonaphthalene 2,7 Diol Precursors

Photochromic Materials Development

Photochromic materials can reversibly change their optical properties, such as color and absorbance, upon exposure to specific wavelengths of light. This phenomenon is driven by a photo-induced transformation between two isomers with distinct absorption spectra. Organic photochromic compounds like spirooxazines, which can be synthesized from 1-Nitrosonaphthalene-2,7-diol, are of significant interest for their potential use in optical memories, switches, and data storage.

Spirooxazine-Based Photoresponsive Polymers

A key application of this compound is its use in the synthesis of spirooxazine monomers that can be incorporated into polymer chains. The process involves reacting this compound with a compound like 1,3,3-trimethyl-2-methyleneindoline (B94422) to form a spirooxazine-hydroxyl molecule. This spirooxazine can then be further functionalized, for example, by reacting it with methacryloyl chloride to create a methacrylate-spirooxazine (MSp) monomer.

This functional monomer can then be copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA), to create photoresponsive polymers. Embedding the photochromic spirooxazine unit into a polymer matrix, either by covalent bonding or doping, often enhances the material's durability and slows the rate of thermal bleaching, which is crucial for practical applications. researchgate.net These photoactive polymers are foundational components for various optoelectronic devices.

Mechanisms of Photoisomerization in Derived Materials

The photochromism of spirooxazines derived from this compound is based on a reversible isomerization process. The spirooxazine molecule consists of two heterocyclic moieties linked by a central spirocarbon atom. kingchroma.com In its stable, colorless, or lightly colored state (the "closed" form), these two parts of the molecule are orthogonal to each other. kingchroma.com

Upon irradiation with ultraviolet (UV) light, a heterolytic cleavage of the spiro-carbon-oxygen bond occurs. nih.gov This bond breaking allows the molecule to open and rearrange into a planar, highly conjugated structure known as a merocyanine (B1260669) (MC). kingchroma.com This "open" merocyanine form is intensely colored because its conjugated system strongly absorbs visible light. The process is reversible; the colored merocyanine form can revert to the colorless spirooxazine form either thermally in the dark or by irradiation with visible light. The kinetics of this thermal bleaching process can be influenced by the surrounding polymer matrix. researchgate.net

| Parameter | Value | Polymer Matrix |

| Activation Energy (Photochemical) | 66.1 kJ/mol | Poly(methyl methacrylate-co-butyl methacrylate) |

| Activation Energy (Photochemical) | 84.7 kJ/mol | Poly(vinylpyrrolidone) |

Table 1: Activation energy for the photochemical ring-opening reaction of a spirooxazine derived from a naphthalene-diol precursor in different polymer matrices, illustrating the environmental influence on the photoisomerization process.

Optoelectronic Devices and Optical Data Storage Technologies

The ability of spirooxazine-based materials to reversibly switch between two distinct states with different optical properties makes them excellent candidates for applications in optoelectronics and data storage. kingchroma.com The two states, colorless and colored, can represent the binary "0" and "1" states required for digital information storage. kingchroma.com These materials are being explored for use in advanced technologies like optical memories and switches. acs.org The development of smart solar cells that can adapt to light intensity is another area of active research. nih.gov

Erasable and Rewritable Photoimaging Applications

The reversible photochromism of polymers containing spirooxazine units derived from this compound directly enables erasable and rewritable photoimaging. acs.org An image can be "written" onto a film of the material by exposing it to a pattern of UV light, which induces the color change to the merocyanine form in the exposed areas. google.com This creates a visible, high-resolution image. kingchroma.com

The image can then be "erased" by applying visible light or heat, which causes the merocyanine to revert to its colorless spirooxazine state, making the medium ready for a new image to be recorded. kingchroma.comgoogle.com This capability makes these materials highly suitable for applications like reusable paper, temporary displays, and high-density optical data storage systems. researchgate.netgoogle.com

Controlled Radical Polymerization Initiators (e.g., ATRP)

Beyond their direct photochromic applications, spirooxazines derived from precursors like this compound can be engineered to function as initiators for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). google.com

ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. sigmaaldrich.com The process relies on a specific initiator molecule containing a radically transferable atom (typically a halogen). sigmaaldrich.comcmu.edu

By chemically modifying a spirooxazine molecule to include a group suitable for initiating ATRP (e.g., an alkyl halide), a bifunctional molecule is created. google.com This molecule acts as both a photochromic switch and a polymerization initiator. For instance, a spirooxazine-hydroxyl can be reacted to attach a group like ethyl α-bromoisobutyrate, a common ATRP initiator. Using such an initiator allows for the synthesis of well-defined polymers where the photochromic unit is precisely placed, for example, at the end of a polymer chain. This approach has been used to synthesize photoswitchable poly(methyl methacrylate). This integration of photochromic properties with controlled polymer synthesis opens pathways to creating advanced functional materials, including mechanochromic polymers that change color in response to mechanical stress. google.com

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes to 1-Nitrosonaphthalene-2,7-diol

The current synthesis of this compound involves the nitrosation of 2,7-dihydroxynaphthalene (B41206). While effective, there is considerable scope for the development of novel, more efficient, and sustainable synthetic routes. Future research will likely focus on several key areas:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved safety, better reaction control, and ease of scalability. schenautomacao.com.brresearchgate.netnih.govacs.orgacs.org The development of a flow-based synthesis for this compound could lead to higher yields, improved purity, and the potential for in-line monitoring and purification. This approach is particularly attractive for managing potentially hazardous reagents and intermediates. schenautomacao.com.brresearchgate.net

Enzymatic and Biomimetic Synthesis: Biocatalysis presents an exciting frontier for the synthesis of nitroaromatic compounds. researchgate.netnih.govdtic.milnih.govgoogle.com Future investigations may explore the use of nitroreductase enzymes or engineered microorganisms to catalyze the nitrosation of 2,7-dihydroxynaphthalene with high selectivity and under mild conditions. researchgate.netnih.govgoogle.com Such methods could offer a highly sustainable and atom-economical route to the target compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, lower toxicity, reusability of catalysts. | Development of solid-supported reagents, use of benign solvents, alternative nitrosating agents. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability, potential for automation. | Reactor design, optimization of reaction parameters (flow rate, temperature, stoichiometry), integration of purification. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, sustainability, reduced byproducts. | Enzyme discovery and engineering, optimization of biocatalytic reaction conditions, substrate scope exploration. |

Exploration of New Derivatization Strategies for Enhanced Functionality

The two hydroxyl groups and the nitroso group on the this compound scaffold offer multiple points for derivatization, enabling the synthesis of a wide range of functional molecules. A known derivatization involves the reaction with 1,3,3-trimethyl-2-methyleneindoline (B94422) to form a spirooxazine, which can be further polymerized. Future research will expand upon this to explore a broader array of derivatization strategies.

Site-Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of the two non-equivalent hydroxyl groups. Advanced organocatalytic methods could be employed to achieve regioselective modification, allowing for the controlled introduction of different functional moieties at specific positions. rsc.orgrsc.orgresearchgate.netnih.govnih.gov

Protecting Group Strategies: The development of robust protecting group strategies will be essential for more complex, multi-step syntheses involving this compound. uchicago.edujocpr.comorganic-chemistry.orgnih.govucoz.com Orthogonal protecting groups will allow for the selective deprotection and reaction of one hydroxyl group while the other remains masked, enabling the construction of intricate molecular architectures. organic-chemistry.org

Click Chemistry: The application of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, could provide a highly efficient and versatile method for attaching a wide variety of functional units to the naphthalene (B1677914) scaffold. researchgate.netresearchgate.net This would require the initial functionalization of this compound with either an azide (B81097) or an alkyne group.

Advanced Characterization Techniques for Understanding Molecular Behavior

While standard techniques like FTIR and 1H NMR have been used, a deeper understanding of the structure, properties, and dynamics of this compound and its derivatives will require the application of more advanced characterization techniques.

Solid-State NMR: For the characterization of solid materials, such as polymers or crystalline forms of derivatives, solid-state NMR spectroscopy will be invaluable. acs.orgnih.govacs.org This technique can provide detailed information about the local chemical environment, intermolecular interactions, and molecular conformation in the solid state.

Advanced Mass Spectrometry: High-resolution mass spectrometry and tandem mass spectrometry techniques will be crucial for the unambiguous identification of derivatization products and for differentiating between potential isomers. osti.govmsu.edunih.govresearchgate.net These methods can provide detailed structural information from very small sample amounts.

In-Situ Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR or in-situ NMR, to monitor the synthesis and derivatization reactions of this compound in real-time will provide valuable kinetic and mechanistic data. iastate.eduspectroscopyonline.comsemanticscholar.orgyoutube.com This will facilitate the optimization of reaction conditions and lead to a more profound understanding of the underlying chemical transformations.

Single-Crystal X-ray Diffraction: Obtaining single crystals of this compound or its derivatives would allow for their definitive structural elucidation through X-ray crystallography. This would provide precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding its properties and for validating computational models. acs.org

| Characterization Technique | Information Gained | Future Application |

| Solid-State NMR | Local chemical environment, intermolecular interactions, conformation in the solid state. | Characterization of polymers, MOFs, and other solid materials incorporating the this compound scaffold. |

| Advanced Mass Spectrometry | Unambiguous identification of products, differentiation of isomers, structural elucidation. | Analysis of complex reaction mixtures, characterization of novel derivatives. |

| In-Situ Spectroscopy | Real-time reaction kinetics, identification of transient intermediates, mechanistic insights. | Optimization of synthetic routes and derivatization reactions. |

| Single-Crystal X-ray Diffraction | Precise bond lengths and angles, molecular conformation, packing in the solid state. | Definitive structural proof, validation of computational models. |

Deeper Computational Insight into Reaction Mechanisms and Properties

Computational chemistry offers a powerful tool to complement experimental studies by providing a molecular-level understanding of the properties and reactivity of this compound.

DFT Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.gov A particularly interesting area for investigation is the potential for tautomerism in this compound, specifically the equilibrium between the nitroso and oxime forms, which has been studied in other nitrosonaphthols. researchgate.netwuxiapptec.commdpi.com

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of both the synthesis and derivatization reactions. This can help in understanding the factors that control regioselectivity and in designing more efficient catalytic systems.

Molecular Dynamics Simulations: For materials incorporating this compound, molecular dynamics simulations can provide insights into their dynamic behavior, conformational changes, and interactions with other molecules. This is particularly relevant for understanding the properties of polymers and other functional materials.

Design of Next-Generation Functional Materials with this compound Scaffolds

The unique structural and electronic features of this compound make it a promising building block for a variety of advanced functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The diol and nitroso functionalities can act as coordination sites for metal ions, making this compound an attractive ligand for the synthesis of novel MOFs and coordination polymers. These materials could have applications in gas storage, separation, and catalysis.

Chemosensors: Derivatization of the this compound scaffold with specific recognition moieties could lead to the development of new chemosensors for the detection of ions or small molecules. The naphthalene core provides a good platform for fluorescent-based sensing mechanisms.

Photochromic Materials: Building on the known synthesis of a spirooxazine-containing polymer, further research into other photo-responsive systems incorporating the this compound unit could lead to new materials for optical data storage, smart windows, and other light-driven applications.

Integration with Other Advanced Chemical Systems and Technologies

The functional materials derived from this compound have the potential to be integrated with other advanced technologies to create novel devices and systems.

Microfluidics: The incorporation of chemosensors based on this compound into microfluidic devices could lead to the development of compact and highly sensitive analytical systems for environmental monitoring or medical diagnostics.

Functionalized Nanoparticles: The attachment of this compound derivatives to the surface of nanoparticles could impart new functionalities, such as specific recognition capabilities or responsiveness to external stimuli.

Catalytic Systems: Metal complexes of this compound or its derivatives could be explored as catalysts for a variety of organic transformations. The electronic properties of the naphthalene system can be tuned through substitution to modulate the catalytic activity of the metal center.

Q & A

Q. What are the established synthetic routes for 1-Nitrosonaphthalene-2,7-diol, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nitrosation of naphthalene-2,7-diol. A plausible route includes:

Substrate Preparation : Start with naphthalene-2,7-diol, purified via recrystallization ().

Nitrosation : React with nitrous acid (HNO₂) or nitrosonium salts under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). The regioselectivity of nitroso group addition at the 1-position depends on steric and electronic factors.

Workup : Neutralize excess acid, isolate via filtration, and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) ().

- Critical Parameters :

- Temperature control to avoid over-nitrosation or side reactions.

- Solvent choice (e.g., aqueous HCl for protonation of hydroxyl groups).

- Stoichiometry of nitrosating agent to prevent di-nitrosation ().

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- FTIR : Confirm nitroso (-N=O) and hydroxyl (-OH) groups. Key peaks include:

- Broad O-H stretch (~3200–3500 cm⁻¹).

- N=O asymmetric stretch (~1500–1600 cm⁻¹) ().

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl protons (δ 5–6 ppm, exchangeable). Nitroso groups may deshield adjacent carbons ().

- UV-Vis : Detect π→π* transitions in the nitroso-naphthalene system (250–400 nm).

- HPLC/MS : Use reverse-phase C18 columns with methanol/water mobile phases for purity assessment ().

Advanced Questions

Q. How does the introduction of a nitroso group at the 1-position affect the photoluminescent properties of naphthalene-2,7-diol derivatives, and what mechanisms explain these changes?

- Methodological Answer :

- Experimental Design : Compare photoluminescence (PL) spectra of naphthalene-2,7-diol and its nitroso derivative using fluorimetry (excitation at 300–350 nm).

- Observed Effects : The nitroso group introduces electron-withdrawing effects, altering the π-conjugation. This may:

- Redshift emission peaks due to extended conjugation.

- Quench fluorescence via intersystem crossing (spin-orbit coupling with nitroso’s lone pair) ().

- Mechanistic Insight : Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps and excited-state dynamics ().

Q. What experimental strategies can resolve contradictions in thermal stability data observed among different polymeric matrices incorporating this compound?

- Methodological Answer :

- Controlled Degradation Studies : Use coupled Thermogravimetry/Differential Scanning Calorimetry (TG/DSC) under inert (N₂) and oxidative (air) atmospheres to assess decomposition pathways ().

- Copolymer Composition Analysis : Vary comonomer ratios (e.g., styrene vs. methyl methacrylate) to isolate matrix effects. Higher aromatic content (styrene) enhances stability via π-stacking ().

- Kinetic Modeling : Apply Flynn-Wall-Ozawa or Kissinger methods to calculate activation energy (Eₐ) for degradation, identifying dominant degradation mechanisms ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.